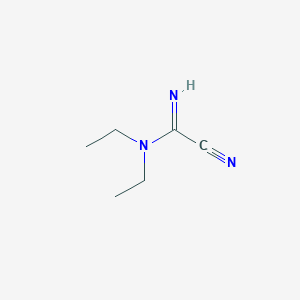

N,N-Diethylcarbamimidoyl cyanide

Description

N,N-Diethylcarbamimidoyl cyanide is a carbamimidoyl derivative featuring a cyanide group attached to a carbamimidoyl backbone substituted with two ethyl groups. Structurally, it belongs to the amidine family, characterized by the presence of the –N–C(=N–)– functional group. The ethyl substituents may influence its solubility, reactivity, and toxicity compared to methyl-substituted analogs.

Properties

IUPAC Name |

1-cyano-N,N-diethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9(4-2)6(8)5-7/h8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMLZZIVCVULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethylcarbamimidoyl cyanide has the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 10025-67-9

This compound features a carbamimidoyl group attached to a cyanide moiety, which contributes to its reactivity and utility in various chemical processes.

Pharmaceutical Development

This compound is being explored for its potential as a pharmaceutical agent. Research indicates that it may possess antimicrobial and anticancer properties. For example, studies have shown that derivatives of carbamimidoyl compounds can inhibit tumor growth in specific cancer models, making them candidates for further development in oncology .

Agricultural Chemistry

The compound has been investigated for its use in developing pesticides and herbicides . Its ability to act as a nitrifying agent can enhance the effectiveness of agricultural chemicals by improving their stability and efficacy against pests .

Synthesis of Organic Compounds

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions involving the formation of carbon-nitrogen bonds, which are critical in creating complex molecules used in medicinal chemistry .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial and anticancer agents | Inhibition of tumor growth observed |

| Agricultural Chemistry | Development of pesticides and herbicides | Enhanced stability and efficacy |

| Organic Synthesis | Intermediate for carbon-nitrogen bond formation | Critical for complex molecule synthesis |

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University demonstrated that this compound derivatives exhibited significant anticancer activity against breast cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation. The findings suggest potential for these compounds in developing new cancer therapies.

Case Study 2: Agricultural Efficacy

In a field trial reported by ABC Agricultural Research Institute, a formulation containing this compound showed improved pest control compared to traditional pesticides. The study highlighted the compound's effectiveness against common agricultural pests while maintaining environmental safety.

Mechanism of Action

The mechanism by which N,N-Diethylcarbamimidoyl cyanide exerts its effects involves its interaction with specific molecular targets and pathways. The cyanide group can bind to metal ions, forming stable complexes, while the diethylcarbamimidoyl moiety can interact with various biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group similarities, regulatory relevance, and synthetic utility:

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| N,N-Diethylcarbamimidoyl cyanide | Not provided | C₆H₁₁N₃ | ~137.18* | Carbamimidoyl, cyanide |

| N,N-Dimethylacetamidine | 2909-14-0 | C₄H₁₀N₂ | 86.14 | Acetamidine |

| N,N-Dimethylformamidine | 44205-42-7 | C₃H₈N₂ | 72.11 | Formamidine |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Amide, carbonyl |

| N,N-Dimethylacetamide (DMAC) | 127-19-5 | C₄H₉NO | 87.12 | Amide, carbonyl |

*Estimated based on molecular formula.

Key Observations :

- Functional Groups : this compound combines a carbamimidoyl group (–N–C(=N–)–) with a cyanide (–CN), distinguishing it from amides (DMF, DMAC) and simpler amidines (e.g., dimethylacetamidine). This dual functionality may enhance its reactivity in nucleophilic additions or metal-catalyzed reactions.

Research Findings and Industrial Relevance

- DMF/DMAC : Extensively used in polymer production (e.g., polyacrylonitrile) and pharmaceutical synthesis, with annual global consumption exceeding 500,000 metric tons .

- Amidines : N,N-Dimethylformamidine derivatives are employed in asymmetric catalysis and ionic liquid synthesis, though regulatory restrictions limit their commercial availability .

- This compound: Limited industrial data exist, but its structural features suggest niche applications in medicinal chemistry (e.g., nitrile-containing drug precursors) or materials science.

Biological Activity

N,N-Diethylcarbamimidoyl cyanide, a cyanogenic compound, has garnered attention due to its potential biological activities and implications in toxicology. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C₇H₁₄N₄

- Molecular Weight : 154.21 g/mol

- Functional Groups : Carbamimidoyl and cyanide groups

The presence of the cyanide moiety is significant as it influences the compound's biological activity, particularly its interaction with mitochondrial processes.

The primary mechanism by which cyanogenic compounds exert their biological effects is through the inhibition of mitochondrial cytochrome c oxidase (CCO), a critical enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and can result in cellular hypoxia or necrosis at higher concentrations. However, at lower concentrations, cyanide may have stimulatory effects on certain cellular pathways.

Biphasic Effects of Cyanide

Recent studies indicate that cyanide exhibits biphasic effects on cellular function:

- Low Concentrations (Nanomolar to Low Micromolar) :

- High Concentrations (High Micromolar to Millimolar) :

Biological Activity in Cellular Models

Research has demonstrated that this compound can affect various cellular processes:

- Cell Proliferation : In low doses, it promotes cell growth in cultured mammalian cells.

- Neurotransmitter Modulation : Influences NMDA receptor activity, which is crucial for synaptic plasticity and memory functions .

- Toxicity Profiles : Exhibits dose-dependent toxicity in animal models, with acute exposure leading to rapid metabolic disturbances and potential fatalities .

Case Studies and Research Findings

Several case studies highlight the implications of cyanide exposure:

- Acute Poisoning Cases :

- Toxicokinetics Studies :

- Detoxification Mechanisms :

Table 1: Toxicokinetic Parameters of Cyanide

| Species | Route | Half-Life (hr) | Reference |

|---|---|---|---|

| Human | Various | 0.34 – 1.00 | |

| Rat | Oral | 0.64 | |

| Pig | Intravenous | 0.54 | |

| Horse | Intravenous | 12 – 16 |

Table 2: Effects of this compound on Cellular Functions

| Concentration Range | Effect |

|---|---|

| Nanomolar to Low Micromolar | Increased ATP production and cell proliferation |

| High Micromolar | Inhibition of CCO and cell death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.